Stereochemical Identity: Racemic Mixture vs. Single Enantiomers
2-[(Acetylthio)methyl]-3-phenylpropionic Acid (CAS 91702-98-6) is a racemic (1:1) mixture of the (R)- and (S)-enantiomers, in contrast to the single enantiomer forms, (R)-2-Acetylthio-3-phenylpropionic acid (CAS 57359-76-9) and (S)-2-Acetylthio-3-phenylpropionic acid (CAS 76932-17-7) [1]. This racemic nature is quantitatively defined by an enantiomeric excess (ee) of 0%, a key specification for synthetic routes that either utilize a racemic substrate for subsequent chiral resolution or where the final active pharmaceutical ingredient (API) is also a racemate [2].
| Evidence Dimension | Enantiomeric composition (stereochemical identity) |
|---|---|
| Target Compound Data | Racemic mixture; 0% ee (1:1 ratio of enantiomers) |
| Comparator Or Baseline | (R)-2-Acetylthio-3-phenylpropionic acid (CAS 57359-76-9) and (S)-2-Acetylthio-3-phenylpropionic acid (CAS 76932-17-7) each have 100% ee |
| Quantified Difference | 100% difference in enantiomeric excess between target racemate and either single enantiomer |
| Conditions | Standard stereochemical analysis (e.g., chiral HPLC, polarimetry) |
Why This Matters
Procuring the correct stereochemical form (racemate vs. enantiomer) is non-negotiable for synthetic fidelity, as it dictates downstream reaction outcomes, cost, and the regulatory pathway of the final API.
- [1] PubChem. (n.d.). (R)-2-Acetylthio-3-phenylpropionic Acid (CID 71433220). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/71433220 View Source
- [2] Plaquevent, J. C., et al. (2001). New asymmetric synthesis of dexecadotril and ecadotril starting from a single precursor. Synthetic Communications, 31(10), 1521-1530. View Source
